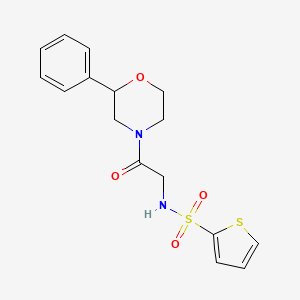

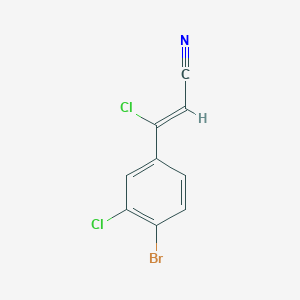

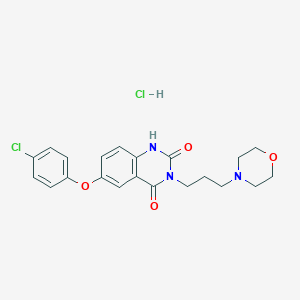

N-(9H-fluoren-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9H-fluoren-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on synthesizing novel compounds and analyzing their structures. For instance, a study by Yang et al. (2004) identified two new compounds isolated from Dendrobium chrysotoxum, including (9R)-4-methoxy-9H-fluorene-2,5,9-triol, whose structure was established using spectroscopy and chemical derivatization techniques (Yang et al., 2004).

Fluorescent Chemosensors

Fluorescent chemosensors have been developed using compounds related to N-(9H-fluoren-2-yl). Reviriego et al. (2008) described the synthesis and steady-state fluorescence studies on diazatetraester pyrazole crowns containing N-(9H-fluoren-9-yl) functions, which are effective in detecting various substances (Reviriego et al., 2008).

Supramolecular Chemistry

Isonicotinamide, related to the chemical , has been used as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its utility in creating inorganic–organic hybrid materials (Aakeröy et al., 2003).

Supramolecular Hydrogels

N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, closely related to the compound of interest, have been used to form supramolecular hydrogels that respond to ligand-receptor interactions, thermal, or pH perturbations and exhibit chiral recognition (Zhang et al., 2003).

Enzyme-Activated Surfactants

In the field of nanotechnology, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound , have been used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Synthesis of Oligomers

Research by Gregar and Gervay-Hague (2004) involved synthesizing oligomers derived from amide-linked neuraminic acid analogues using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids (Gregar & Gervay-Hague, 2004).

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-25(19-7-10-26-24(15-19)30-16-17-8-11-29-12-9-17)27-21-5-6-23-20(14-21)13-18-3-1-2-4-22(18)23/h1-7,10,14-15,17H,8-9,11-13,16H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXJMWOHAZSJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2471627.png)

![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)

![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)